Cas no 1188281-98-2 (Phenanthro[1,2-b]furan-1,7-diol,1,2,3a,4,5,5a,6,7,8,9,9a,10,11,11a-tetradecahydro-6,6,9a,11a-tetramethyl-,(1R,3aR,5aS,7R,9aR,11aR)-)
1188281-98-2 structure
Product Name:Phenanthro[1,2-b]furan-1,7-diol,1,2,3a,4,5,5a,6,7,8,9,9a,10,11,11a-tetradecahydro-6,6,9a,11a-tetramethyl-,(1R,3aR,5aS,7R,9aR,11aR)-
Numero CAS:1188281-98-2
MF:C20H32O3
MW:320.466286659241
CID:97701
PubChem ID:44606933
Update Time:2025-04-18
Phenanthro[1,2-b]furan-1,7-diol,1,2,3a,4,5,5a,6,7,8,9,9a,10,11,11a-tetradecahydro-6,6,9a,11a-tetramethyl-,(1R,3aR,5aS,7R,9aR,11aR)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenanthro[1,2-b]furan-1,7-diol,1,2,3a,4,5,5a,6,7,8,9,9a,10,11,11a-tetradecahydro-6,6,9a,11a-tetramethyl-,(1R,3aR,5aS,7R,9aR,11aR)-
- ent-14,16-Epoxy-8-pimarene-3,15-diol
- (3α,5β,10α,14α,15R)-14,16-Epoxypimar-8-ene-3,15-diol
- ent-14β,16-Epoxy-8-pimarene-3β,15α-diol
- Phenanthro[1,2-b]furan-1,7-diol,1,2,3a,4,5,5a,6,7,8,9,9a,10,11,11a-tetradecahydro-6,6,9a,11a-t...
- [ "" ]
- (1R,3aR,5aS,7R,9aR,11aR)-6,6,9a,11a-tetramethyl-2,3a,4,5,5a,7,8,9,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1,7-diol
- (1R,3aR,5aS,7R,9aR,11aR)-1,2,3a,4,5,5a,6,7,8,9,9a,10,11,11a-Tetradecahydro-6,6,9a,11a-tetramethylphenanthro[1,2-b]furan-1,7-diol
- 1188281-98-2
- FS-10202
- AKOS032961634
- ent-14beta,16-Epoxy-8-pimarene-3beta,15alpha-diol
- CS-0024263
-
- Inchi: 1S/C20H32O3/c1-18(2)14-6-5-12-13(19(14,3)10-8-15(18)21)7-9-20(4)16(22)11-23-17(12)20/h14-17,21-22H,5-11H2,1-4H3/t14-,15-,16+,17-,19+,20-/m1/s1
- Chiave InChI: OJVSSCWLDLYDFI-WRPXMVFYSA-N
- Sorrisi: O1C[C@@H]([C@@]2(C)CCC3=C(CC[C@@H]4C(C)(C)[C@@H](CC[C@]43C)O)[C@@H]12)O
Proprietà calcolate
- Massa esatta: 320.23500
- Massa monoisotopica: 320.235
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 23
- Conta legami ruotabili: 0
- Complessità: 551
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 49.7A^2
- XLogP3: 2.6
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.1±0.1 g/cm3
- Punto di ebollizione: 451.0±45.0 °C at 760 mmHg
- Punto di infiammabilità: 226.6±28.7 °C
- PSA: 49.69000
- LogP: 3.44000
- Pressione di vapore: 0.0±2.5 mmHg at 25°C
Phenanthro[1,2-b]furan-1,7-diol,1,2,3a,4,5,5a,6,7,8,9,9a,10,11,11a-tetradecahydro-6,6,9a,11a-tetramethyl-,(1R,3aR,5aS,7R,9aR,11aR)- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
Phenanthro[1,2-b]furan-1,7-diol,1,2,3a,4,5,5a,6,7,8,9,9a,10,11,11a-tetradecahydro-6,6,9a,11a-tetramethyl-,(1R,3aR,5aS,7R,9aR,11aR)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3935-1 mg |
ent-14,16-Epoxy-8-pimarene-3,15-diol |
1188281-98-2 | 1mg |
¥3075.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E22120-5mg |
(3α,5β,10α,14α,15R)-14,16-Epoxypimar-8-ene-3,15-diol |
1188281-98-2 | ,HPLC≥98% | 5mg |
¥6080.0 | 2023-09-08 | |
| TargetMol Chemicals | TN3935-5 mg |
ent-14,16-Epoxy-8-pimarene-3,15-diol |
1188281-98-2 | 98% | 5mg |
¥ 4,280 | 2023-07-10 | |
| TargetMol Chemicals | TN3935-1 mL * 10 mM (in DMSO) |
ent-14,16-Epoxy-8-pimarene-3,15-diol |
1188281-98-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4380 | 2023-09-15 | |
| TargetMol Chemicals | TN3935-5mg |
ent-14,16-Epoxy-8-pimarene-3,15-diol |
1188281-98-2 | 5mg |
¥ 4280 | 2024-07-19 | ||
| A2B Chem LLC | AE17496-1mg |
ent-14,16-Epoxy-8-pimarene-3,15-diol |
1188281-98-2 | 97 | 1mg |
$699.00 | 2024-04-20 | |
| A2B Chem LLC | AE17496-5mg |
ent-14,16-Epoxy-8-pimarene-3,15-diol |
1188281-98-2 | 97.5% | 5mg |
$760.00 | 2024-04-20 | |
| TargetMol Chemicals | TN3935-1 ml * 10 mm |
ent-14,16-Epoxy-8-pimarene-3,15-diol |
1188281-98-2 | 1 ml * 10 mm |
¥ 4380 | 2024-07-19 | ||
| TargetMol Chemicals | TN3935-5mg |
ent-14,16-Epoxy-8-pimarene-3,15-diol |
1188281-98-2 | 5mg |
¥ 4280 | 2024-07-24 | ||
| TargetMol Chemicals | TN3935-1 ml * 10 mm |
ent-14,16-Epoxy-8-pimarene-3,15-diol |
1188281-98-2 | 1 ml * 10 mm |
¥ 4380 | 2024-07-24 |
Phenanthro[1,2-b]furan-1,7-diol,1,2,3a,4,5,5a,6,7,8,9,9a,10,11,11a-tetradecahydro-6,6,9a,11a-tetramethyl-,(1R,3aR,5aS,7R,9aR,11aR)- Letteratura correlata
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
1188281-98-2 (Phenanthro[1,2-b]furan-1,7-diol,1,2,3a,4,5,5a,6,7,8,9,9a,10,11,11a-tetradecahydro-6,6,9a,11a-tetramethyl-,(1R,3aR,5aS,7R,9aR,11aR)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti